3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine
Overview
Description
3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine is a chemical compound with the molecular formula C10H10FN3 and a molecular weight of 191.205 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group, and an imidazole ring attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoroaniline with 4-methylimidazole under specific reaction conditions . The reaction typically requires a catalyst and a solvent to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol. Reaction conditions such as temperature and pressure are optimized based on the desired reaction.
Major Products: The major products formed depend on the type of reaction.
Scientific Research Applications
3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, sanitizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with various enzymes and receptors, leading to biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine can be compared with other similar compounds, such as:
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: This compound is used as a pharmaceutical intermediate in the preparation of drugs for treating leukemia.
Imidazole Derivatives: Compounds like clemizole, etonitazene, and omeprazole, which contain the imidazole ring, are known for their diverse biological activities, including antihistaminic, analgesic, and antiulcer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-fluoro-4-(4-methylimidazol-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c1-7-5-14(6-13-7)10-3-2-8(12)4-9(10)11/h2-6H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDKNXYCYIYBIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619259 | |
Record name | 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252340-70-8 | |
Record name | 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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